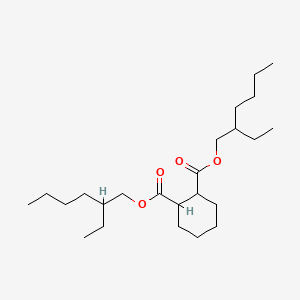

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Descripción general

Descripción

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polyvinyl chloride (PVC) products, where it helps to enhance the material’s properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through further purification steps such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Bis(2-ethylhexyl) cyclohexane-1,2-diol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Plasticizer in PVC

DEHCH is predominantly used as a plasticizer in PVC formulations, enhancing flexibility and stability. Its compatibility with various polymers allows it to improve mechanical properties while maintaining thermal stability .

Food Contact Materials

Recent regulatory updates have included DEHCH in the authorized substances list for food contact plastic materials by the European Commission. It can be used as an additive in PVC at concentrations up to 25% w/w, specifically for long-term storage of aqueous, acidic, and low-alcohol foods at room temperature or below .

Environmental Safety

Studies indicate that DEHCH exhibits minimal migration into food products under regulated conditions, addressing safety concerns associated with plasticizers . The European Food Safety Authority (EFSA) has concluded that DEHCH does not raise genotoxicity concerns when used appropriately .

Case Study 1: Migration Studies

A study conducted on the migration of DEHCH from PVC films into food simulants demonstrated that migration levels were significantly below regulatory limits (0.034 mg/kg), affirming its safety for use in food contact applications .

Case Study 2: Toxicity Assessment

A two-year carcinogenicity study on DEHCH indicated no adverse effects at doses up to 1,000 mg/kg body weight per day in repeated dose toxicity studies, supporting its safety profile when used as a plasticizer .

Mecanismo De Acción

The primary mechanism by which Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The compound interacts with molecular targets such as polymer chains and cellular membranes, influencing their physical properties and stability.

Comparación Con Compuestos Similares

- Diisononyl phthalate (DINP)

- Di-2-propyl heptyl phthalate (DPHP)

- Diisodecyl phthalate (DIDP)

- 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)

- Dioctyl terephthalate (DOTP)

- Citrate esters

Comparison: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is unique in its chemical structure, which provides distinct properties compared to other plasticizers. Unlike phthalate-based plasticizers, it is less likely to leach out of the polymer matrix, making it a safer alternative for applications in sensitive areas such as medical devices and food packaging. Additionally, its cyclohexane backbone offers enhanced thermal stability and resistance to degradation.

Actividad Biológica

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS No. 84-71-9) is a synthetic compound primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Its molecular formula is , and it possesses a molecular weight of 396.60 g/mol. This compound has garnered attention due to its potential biological effects and safety profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.60 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 4.99 to 7.77 (various methods) |

| Solubility | Poorly soluble (0.000289 mg/ml) |

Toxicological Profile

The biological activity of this compound has been studied concerning its toxicological effects, particularly as it relates to its use in consumer products. The compound is considered to have a low acute toxicity profile, but chronic exposure may lead to various health concerns.

- Metabolism and Excretion : Upon entering the body, this compound is metabolized into various metabolites, which can be detected in urine. Studies indicate that it may undergo enzymatic transformation via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism .

- Endocrine Disruption : Research suggests that this compound may exhibit endocrine-disrupting properties similar to other phthalates. For instance, exposure has been linked to alterations in thyroid hormone levels and potential impacts on reproductive health in animal models .

- Developmental Toxicity : In studies involving zebrafish, exposure to related compounds has demonstrated developmental toxicity, including embryo mortality and malformations at certain concentrations .

Case Study 1: Reproductive Toxicity in Rodents

A study conducted on male Wistar rats exposed to high doses of this compound revealed significant testicular atrophy and hormonal imbalances. The findings indicated that prolonged exposure could disrupt normal reproductive function due to alterations in serum testosterone levels and histopathological changes in testicular tissue .

Case Study 2: Thyroid Hormone Disruption

Research involving adult male rats showed that exposure to this compound led to decreased levels of triiodothyronine (T3) and thyroxine (T4). This disruption was linked to changes in the expression of genes associated with thyroid hormone synthesis and metabolism .

Regulatory Status

The European Food Safety Authority (EFSA) has assessed the safety of Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate as a plasticizer in food contact materials. The assessment concluded that the substance does not pose a significant risk when used appropriately; however, there remain concerns regarding its potential accumulation in human tissues . The migration limit for this compound from PVC into food was established at 0.050 mg/kg .

Propiedades

IUPAC Name |

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMOQAGSNHTROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861657 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-71-9 | |

| Record name | Diisooctyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate influence its dynamic behavior compared to other related phthalates?

A1: The study by [] investigated the impact of molecular structure on the dynamic properties of several phthalate-related liquids, including this compound. By employing ¹³C NMR spin−lattice relaxation times and nuclear Overhauser enhancements (NOE) measurements across a range of temperatures, the researchers were able to analyze the molecular motions of these compounds. The results revealed that this compound, due to its cyclohexane ring, exhibits distinct motional characteristics compared to other phthalates like Bis(2-ethylhexyl) isophthalate (DEHIP) and Bis(2-ethylhexyl) terephthalate (DEHTP) []. This highlights the significant role of structural variations within the molecular framework on the overall dynamic behavior of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.